molecular formula C13H18N2O B136440 2-(1-Azepanylcarbonyl)aniline CAS No. 159180-54-8

2-(1-Azepanylcarbonyl)aniline

Cat. No.: B136440
CAS No.: 159180-54-8
M. Wt: 218.29 g/mol
InChI Key: IYVSAXXHASZZBO-UHFFFAOYSA-N
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Description

2-(1-Azepanylcarbonyl)aniline is an organic compound with the molecular formula C13H18N2O and a molecular weight of 218.29 g/mol . It is also known by its IUPAC name, 2-(1-azepanylcarbonyl)phenylamine . This compound is characterized by the presence of an azepane ring attached to a carbonyl group, which is further connected to an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Azepanylcarbonyl)aniline typically involves the reaction of aniline derivatives with azepane-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme can be represented as follows:

[ \text{Aniline derivative} + \text{Azepane-1-carbonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1-Azepanylcarbonyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Azepanylcarbonyl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Azepanylcarbonyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    2-(1-Piperidinylcarbonyl)aniline: Similar structure but with a piperidine ring instead of an azepane ring.

    2-(1-Morpholinylcarbonyl)aniline: Contains a morpholine ring instead of an azepane ring.

    2-(1-Pyrrolidinylcarbonyl)aniline: Features a pyrrolidine ring instead of an azepane ring.

Uniqueness

2-(1-Azepanylcarbonyl)aniline is unique due to the presence of the seven-membered azepane ring, which imparts distinct chemical and biological properties compared to its five- and six-membered ring analogs. This structural difference can influence the compound’s reactivity, stability, and interaction with biological targets .

Properties

IUPAC Name

(2-aminophenyl)-(azepan-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-12-8-4-3-7-11(12)13(16)15-9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVSAXXHASZZBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352419
Record name 2-(1-azepanylcarbonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159180-54-8
Record name 2-(1-azepanylcarbonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-Azepanylcarbonyl)aniline
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